Melting Point Elevation Relative to Pioglitazone Free Base Confirms Structural Divergence and Chromatographic Resolvability
The 2-imino substitution in CAS 105355-26-8 raises the melting point by approximately 4–13 °C above that of pioglitazone free base (CAS 111025-46-8). The imino compound melts at 187–188 °C with decomposition, whereas pioglitazone melts at 183–184 °C . A separate certificate source reports the melting point as 194–198 °C (TCI specification), further supporting a consistently elevated thermal transition relative to the parent drug . This thermal difference reflects altered crystal lattice energy due to the imine group and serves as an orthogonal identity confirmation in compendial testing.
| Evidence Dimension | Melting point (thermal stability indicator) |
|---|---|
| Target Compound Data | 187–188 °C (literature); 194–198 °C (TCI specification); ~196 °C (Fisher/TCI certificate) |
| Comparator Or Baseline | Pioglitazone free base (CAS 111025-46-8): 183–184 °C |
| Quantified Difference | ΔTₘ = +4 to +13 °C (target compound higher) |
| Conditions | Capillary melting point apparatus; decomposition observed for target compound |
Why This Matters
A distinct melting point is a fundamental pharmacopoeial identity criterion; procurement of a reference standard with a clearly differentiated melting point ensures unambiguous identification and reduces the risk of co-elution or misidentification in HPLC-UV purity methods.
